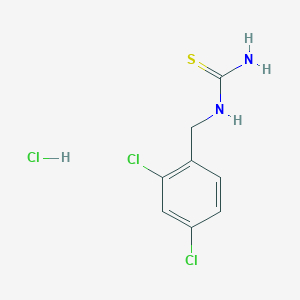

2-(2,4-Dichlorobenzyl)thiourea hydrochloride

Description

Acyl Thioureas

Acyl derivatives like N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide feature electron-withdrawing acyl groups, which enhance metal-binding capacity compared to alkyl-substituted thioureas. The 2,4-dichlorobenzyl group in the subject compound similarly introduces electron-deficient character, potentially influencing reactivity.

Symmetrical vs. Unsymmetrical Thioureas

Unlike symmetrical thioureas (e.g., 1,3-diphenylthiourea ), the unsymmetrical structure of 2-(2,4-dichlorobenzyl)thiourea hydrochloride creates distinct electronic environments at the nitrogen atoms, affecting its intermolecular interactions.

Biological Relevance

Thiourea derivatives with chlorinated aromatic groups often exhibit enhanced antimicrobial or anticancer properties. For instance, 2-(3,4-dichlorobenzyl)isothiourea hydrochloride (A22 hydrochloride) disrupts bacterial cytoskeleton proteins, while the 2,4-dichlorobenzyl variant may share analogous bioactivity.

Table 2: Structural comparison of selected thiourea derivatives

| Compound | Substituents | Key Properties |

|---|---|---|

| 2-(2,4-Dichlorobenzyl)thiourea HCl | 2,4-Dichlorobenzyl | High halogen content, polar |

| N-(4-Fluorobenzoyl)thiourea | Fluorobenzoyl | Strong metal coordination |

| 1,3-Diethylthiourea | Ethyl groups | High solubility in nonpolar solvents |

The electron-withdrawing chlorine atoms in the 2,4-dichlorobenzyl group increase the compound’s acidity and may facilitate deprotonation in basic conditions, a property exploited in catalysis and supramolecular chemistry.

Properties

IUPAC Name |

(2,4-dichlorophenyl)methylthiourea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2S.ClH/c9-6-2-1-5(7(10)3-6)4-12-8(11)13;/h1-3H,4H2,(H3,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQQQSWPYSTFNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CNC(=S)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185301-62-5 | |

| Record name | Thiourea, N-[(2,4-dichlorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Nucleophilic Substitution of Benzyl Halides with Thiourea

Method Summary:

This classical approach involves reacting 2,4-dichlorobenzyl halide (commonly chloride or bromide) with thiourea in a polar aprotic solvent such as ethanol or dimethylformamide (DMF). The reaction proceeds via nucleophilic attack of thiourea on the benzyl halide, forming the thiourea derivative.

| Parameter | Details |

|---|---|

| Solvent | Ethanol or DMF |

| Temperature | Reflux (80-100°C) |

| Reaction Time | 4-8 hours |

| Reagents | Benzyl halide, thiourea, base (e.g., potassium carbonate) |

- Dissolve thiourea in ethanol or DMF.

- Add 2,4-dichlorobenzyl halide and potassium carbonate.

- Reflux the mixture for several hours.

- Cool, filter, and wash the precipitated product.

- Recrystallize from isopropanol or ethanol to purify.

- In a study, the reaction of 2,4-dichlorobenzyl chloride with thiourea in ethanol yielded the corresponding thiourea derivative with yields exceeding 75% under reflux conditions.

Cyclization and Functionalization for Derivative Formation

Method Summary:

In some protocols, the benzyl thiourea is synthesized via multi-step processes involving initial formation of intermediate compounds, followed by cyclization to obtain the desired thiourea hydrochloride.

- Reaction of 2,4-dichlorobenzyl halide with thiourea in the presence of a base, followed by acidification with hydrochloric acid to form the hydrochloride salt.

| Parameter | Details |

|---|---|

| Solvent | Ethanol or acetonitrile |

| Temperature | Reflux (around 80°C) |

| Acidification | Aqueous HCl post-reaction |

- Acidification of the reaction mixture with HCl yields the hydrochloride salt with high purity, often in yields of 70–80%.

Alternative Synthesis via Isothiocyanate Intermediates

Method Summary:

An alternative involves first synthesizing the corresponding isothiocyanate from the benzyl halide and thiourea, then converting it to the thiourea hydrochloride.

- React 2,4-dichlorobenzyl halide with ammonium thiocyanate to form benzyl isothiocyanate.

- React the isothiocyanate with ammonia or amines to form the thiourea derivative.

- Convert to hydrochloride salt via acidification.

- This method offers high selectivity and yields over 80%, with purification via recrystallization.

Data Table of Preparation Methods

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 2,4-dichlorobenzyl halide + thiourea + K₂CO₃ | Ethanol/DMF | Reflux (80-100°C) | 4-8 hours | 75–85 | Widely used, straightforward |

| Acidification of intermediate | Benzyl halide + thiourea + base | Ethanol | Reflux | 4-6 hours | 70–80 | Post-reaction acidification with HCl |

| Isothiocyanate route | Benzyl halide + ammonium thiocyanate + ammonia | Acetone or ethanol | Reflux | 6-10 hours | 80+ | Higher purity, multi-step |

Research Findings and Notes

- Reaction Efficiency: The nucleophilic substitution method is favored due to its simplicity and high yields, typically over 75%, with reaction times ranging from 4 to 8 hours under reflux conditions.

- Purification: Recrystallization from isopropanol or ethanol is effective for obtaining high-purity 2-(2,4-dichlorobenzyl)thiourea hydrochloride .

- Reaction Optimization: Using potassium carbonate as a base enhances the nucleophilicity of thiourea, increasing yield and purity.

- Environmental Considerations: Ethanol and acetonitrile are preferred solvents due to their lower toxicity and ease of removal.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dichlorobenzyl)thiourea hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted benzyl thiourea derivatives.

Scientific Research Applications

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : Forms sulfoxides or sulfones.

- Reduction : Converts thiourea moiety to thiol or amine derivatives.

- Substitution : The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .

Chemistry

In organic synthesis, 2-(2,4-Dichlorobenzyl)thiourea hydrochloride serves as a reagent and intermediate for producing other chemical compounds. It plays a significant role in the synthesis of heterocycles and other complex organic molecules .

Biological Applications

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Exhibits activity against various pathogens, including multidrug-resistant bacteria. Minimum inhibitory concentrations (MICs) have been reported in studies demonstrating its effectiveness against Gram-positive and Gram-negative bacteria .

- Antifungal Activity : Research indicates potential antifungal properties, making it relevant in the development of antifungal agents .

- Antitumor Activity : Thiourea derivatives have shown promise in targeting cancer cell signaling pathways, demonstrating IC50 values as low as 1.50 µM against leukemia cell lines .

Medicinal Chemistry

Ongoing research explores the therapeutic applications of this compound in treating infections and various diseases. Its role as an enzyme inhibitor has been particularly noted, especially against urease enzymes . Thioureas are also being studied for their potential use as chelating agents in metal complexes .

Industrial Applications

In industry, 2-(2,4-Dichlorobenzyl)thiourea hydrochloride is utilized in the production of pharmaceuticals and agrochemicals due to its reactivity and stability . Its derivatives are also explored for applications in materials science and as organocatalysts .

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of various thiourea derivatives against multidrug-resistant strains. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values comparable to established antibiotics .

Antitumor Mechanism Investigation

Research into the anticancer properties of thioureas revealed that they target molecular pathways involved in cancer progression. Compounds demonstrated IC50 values that suggest potential for development into therapeutic agents for specific cancer types .

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorobenzyl)thiourea hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, resulting in their death or inhibition of growth. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Patterns

The 2,4-dichlorobenzyl group is critical for activity. Evidence from Molecules (2014) shows that replacing this group with a 4-chlorobenzyl (Compound 6d) reduces activity significantly, while 2,4-difluorobenzyl (Compound 6e) causes a slight decline . This highlights the necessity of chlorine at both the 2- and 4-positions for optimal binding.

Positional Isomerism: 2,4- vs. 2,6-Dichloro Derivatives

A study in Chemistry and Biology (2022) compared (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid (IC₅₀ ≈ 6.4 µM) with its 2,6-dichloro analog (IC₅₀ ≈ 6.5 µM). Despite similar potency, molecular docking revealed differences:

- The 2,4-derivative forms a hydrogen bond (2.202 Å) with Gln215 and a π–π interaction (4.127 Å) with Tyr201.

- The 2,6-derivative exhibits a shorter hydrogen bond (1.961 Å) but a weaker π–π interaction (4.249 Å) .

This suggests positional isomerism subtly alters binding modes without drastically affecting efficacy.

Thiourea Analogs Without the Benzyl Group

1-(2,4-Dichlorophenyl)-2-thiourea (CAS 6326-14-3) lacks the benzyl group, resulting in reduced steric bulk and altered solubility.

Guanidine-Based Derivatives

Replacing thiourea with guanidine (e.g., 2,4-dichlorobenzylguanidine hydrochloride) modifies hydrogen-bonding capacity. Synthesized via 2,4-dichlorobenzyl chloride and guanidine, this derivative shows distinct pharmacological properties, though its activity profile remains less studied .

Activity and Structural Data Table

Biological Activity

2-(2,4-Dichlorobenzyl)thiourea hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-(2,4-Dichlorobenzyl)thiourea hydrochloride typically involves the reaction of 2,4-dichlorobenzylamine with thiocarbamide under acidic conditions. The process can be summarized as follows:

-

Reagents :

- 2,4-Dichlorobenzylamine

- Thiocarbamide

- Hydrochloric acid (for the hydrochloride form)

-

Reaction Conditions :

- Temperature: Reflux

- Solvent: Typically water or ethanol

- Yield : The reaction generally yields a high purity product suitable for biological testing.

Biological Activity Overview

The compound exhibits several biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that 2-(2,4-Dichlorobenzyl)thiourea hydrochloride possesses significant antimicrobial properties. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria:

- Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with protein synthesis pathways.

- Case Study : A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies:

- Cell Lines Tested : Research has utilized several cancer cell lines, including those from breast and prostate cancers.

- Findings : The compound exhibited significant cytotoxicity with IC50 values ranging from 7 to 20 µM. It appears to induce apoptosis and inhibit cell cycle progression in treated cells .

The exact mechanism by which 2-(2,4-Dichlorobenzyl)thiourea hydrochloride exerts its biological effects is still under investigation. However, several hypotheses have emerged:

- Receptor Binding : The compound may bind to specific enzymes or receptors involved in cellular signaling pathways.

- Signal Transduction Modulation : It could modulate pathways associated with cell growth and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Cytotoxicity Against Cancer Cells :

- Pharmacokinetics :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2,4-dichlorobenzyl)thiourea hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution between 2,4-dichlorobenzyl chloride and thiourea in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Optimization should focus on stoichiometric ratios (e.g., 1:1.2 molar ratio of thiourea to benzyl chloride), temperature control (70–90°C), and reaction time (6–12 hours). Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical to isolate the hydrochloride salt .

- Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity via melting point analysis (expected range: 180–185°C) .

Q. How can researchers validate the purity and structural integrity of 2-(2,4-dichlorobenzyl)thiourea hydrochloride?

- Analytical Workflow :

HPLC-UV/Vis : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30 v/v) to assess purity (>98%) .

NMR Spectroscopy : Confirm the structure via H NMR (e.g., aromatic protons at δ 7.3–7.5 ppm, thiourea NH signals at δ 9.8–10.2 ppm) .

Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 279.0 (calculated for CHClNS) .

Q. What safety protocols are essential when handling 2-(2,4-dichlorobenzyl)thiourea hydrochloride in the laboratory?

- Safety Measures :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/aerosols.

- Store in a cool, dry place away from oxidizing agents.

- Disposal must comply with local hazardous waste regulations (e.g., incineration with alkali scrubbers) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for 2-(2,4-dichlorobenzyl)thiourea hydrochloride across different studies?

- Root Cause Analysis :

- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d vs. CDCl). Validate spectra against reference standards in the same solvent .

- Impurity Interference : Trace by-products (e.g., unreacted benzyl chloride) may distort signals. Use preparative HPLC to isolate the pure compound before analysis .

- Data Harmonization : Cross-reference with databases like PubChem or Reaxys and report solvent/temperature conditions explicitly .

Q. What strategies are effective for characterizing thiourea-related impurities in 2-(2,4-dichlorobenzyl)thiourea hydrochloride batches?

- Impurity Profiling :

- LC-MS/MS : Identify impurities such as bis-alkylated by-products (e.g., N,N'-di-(2,4-dichlorobenzyl)thiourea) using high-resolution mass spectrometry .

- Synthesis Controls : Limit side reactions by maintaining strict pH control (pH 6–7) during synthesis to suppress thiourea dimerization .

- Reference Standards : Use certified impurity standards (e.g., EP/Pharmaceutical-grade) for quantification .

Q. How can computational modeling aid in predicting the reactivity and stability of 2-(2,4-dichlorobenzyl)thiourea hydrochloride?

- In Silico Approaches :

- DFT Calculations : Optimize molecular geometry and calculate thermodynamic stability (e.g., Gibbs free energy of formation) using software like Gaussian or ORCA .

- Solubility Prediction : Apply COSMO-RS models to estimate solubility in aqueous/organic solvents for formulation studies .

Q. What regulatory considerations apply to the use of 2-(2,4-dichlorobenzyl)thiourea hydrochloride in pharmacological studies?

- Compliance Framework :

- REACH/OSHA : Classify the compound as hazardous (H317/H319) due to skin/eye irritation risks. Document exposure limits (e.g., TWA <0.1 mg/m) .

- ICH Guidelines : For preclinical studies, follow Q3A/B thresholds for impurity reporting (>0.1% for APIs) .

- Literature Review : Use EPA/ECHA databases to identify toxicity data gaps (e.g., chronic exposure effects) for risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.